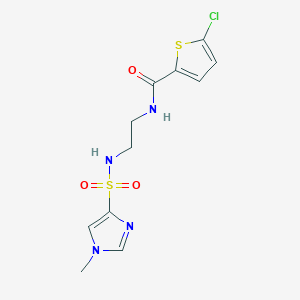

5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring compound with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex one with these structures as part of its makeup.

Molecular Structure Analysis

The molecular structure of a compound like this would be complex due to the presence of multiple functional groups. Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole participates in a variety of chemical reactions. For instance, it participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . The specific reactions that your compound would participate in would depend on its exact structure and the conditions under which it is used.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Heterocyclic Compounds with Antibacterial Properties : Research has explored the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aimed at producing effective antibacterial agents. This involves creating derivatives with potential high activity against bacterial strains, emphasizing the importance of heterocyclic chemistry in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antibacterial Agents : Novel series of compounds, including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives, have been synthesized and evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Some compounds have shown higher activity than standard drugs, highlighting the potential of such compounds in cancer and infection treatments (Hafez, Alsalamah, & El-Gazzar, 2017).

Potential Therapeutic Applications

Cardiac Electrophysiological Activity : Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has demonstrated their potential as selective class III agents for cardiac electrophysiological activity, comparable to clinical trial candidates. This indicates the viability of certain heterocyclic motifs in addressing cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Anticancer Activities : The development of amido sulfonamido methane linked bis heterocycles has been studied for antimicrobial and anticancer activities, with certain compounds exhibiting excellent activity against lung, colon, and prostate cancer cell lines, as well as against bacterial strains. This underscores the versatility of sulfonamide-based compounds in pharmaceutical research (Premakumari et al., 2014).

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3S2/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYAALCFCPQDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)